2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one
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Overview
Description
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one is a complex organic compound that features a unique combination of imidazole and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one typically involves the condensation of 2-(chloromethyl)quinazolin-4(3H)-one with benzo[d]imidazole-2-thiol in the presence of a base such as triethylamine . The reaction is carried out in a suitable solvent like acetone, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) to form sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in dimethylformamide (DMF) for 2 hours.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The chromenone moiety can interact with biological macromolecules, affecting cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid
- **2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- **ETHYL [2-({[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
Uniqueness
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one is unique due to its combination of imidazole and chromenone moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C19H14N2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[2-(1-methylimidazol-2-yl)sulfanylacetyl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C19H14N2O3S/c1-21-9-8-20-19(21)25-11-16(22)15-10-14-13-5-3-2-4-12(13)6-7-17(14)24-18(15)23/h2-10H,11H2,1H3 |
InChI Key |
IKYPQZDSJKJMML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Origin of Product |
United States |
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